L-Tyrosyl-L-threonyl-L-valine is a dipeptide composed of three amino acids: L-tyrosine, L-threonine, and L-valine. Each of these amino acids plays a crucial role in various biological processes. L-tyrosine is a non-essential amino acid that serves as a precursor for neurotransmitters such as dopamine and norepinephrine. L-threonine is essential for protein synthesis and plays a role in immune function, while L-valine is one of the branched-chain amino acids vital for muscle metabolism and energy production. This compound can be classified under peptides, specifically as a tripeptide.
L-Tyrosyl-L-threonyl-L-valine can be derived from natural sources such as protein-rich foods, including dairy products, meat, fish, and eggs. It can also be synthesized through chemical methods in laboratory settings.
L-Tyrosyl-L-threonyl-L-valine falls under the classification of peptides, which are short chains of amino acids linked by peptide bonds. It is categorized as a bioactive peptide due to its potential physiological effects in the body.
The synthesis of L-Tyrosyl-L-threonyl-L-valine typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
The molecular structure of L-Tyrosyl-L-threonyl-L-valine consists of three amino acid residues connected by peptide bonds. The general formula can be represented as C₁₁H₁₄N₂O₄S.
L-Tyrosyl-L-threonyl-L-valine can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for L-Tyrosyl-L-threonyl-L-valine involves its role in protein synthesis and metabolic pathways:
L-Tyrosyl-L-threonyl-L-valine has several scientific uses:
The industrial strain Corynebacterium glutamicum VWB-1 exhibits 29.85 g·L⁻¹ l-valine production—a 21-fold increase over the wild-type ATCC 13869 (1.42 g·L⁻¹). This hyperproduction phenotype was dissected using multi-omics approaches. Transcriptomics revealed 1,155 differentially expressed genes (DEGs), while proteomics identified 96 differentially expressed proteins (DEPs). Critically, 50 DEPs were upregulated in VWB-1, including key l-valine biosynthetic enzymes, whereas 46 were downregulated, primarily competing pathway proteins. The strain’s slower growth rate during logarithmic phase—attributed to metabolic resource reallocation toward valine synthesis—was compensated by accelerated glucose utilization during stationary phase, indicating enhanced precursor flux efficiency [2] [5] [6].
Table 1: Transcriptomic and Proteomic Signatures in C. glutamicum VWB-1 vs. ATCC 13869
Functional Category | Gene/Protein | Regulation in VWB-1 | Fold Change | Function |
---|---|---|---|---|
l-Valine Biosynthesis | ilvBN | Upregulated | mRNA: +5.8× | Acetolactate synthase |
ilvC | Upregulated | Protein: +3.2× | Acetohydroxyacid isomeroreductase | |
ilvD | Upregulated | Protein: +4.1× | Dihydroxyacid dehydratase | |
ilvE | Upregulated | Protein: +3.7× | Branched-chain aminotransferase | |
Competing Pathways | leuB | Downregulated | mRNA: −6.3× | Isopropylmalate dehydrogenase |
ilvA | Downregulated | Protein: −4.5× | Threonine dehydratase | |
Transport | brnFE | Upregulated | mRNA: +8.9× | BCAA exporter |
The acetohydroxyacid synthase (AHAS) encoded by ilvBN catalyzes the condensation of two pyruvate molecules to form 2-acetolactate—the first committed step in valine biosynthesis. In VWB-1, ilvBN transcription increased 5.8-fold, elevating AHAS activity and redirecting pyruvate away from lactate/acetate byproducts. Subsequent enzymes in the pathway showed coordinated upregulation:
This four-enzyme cascade optimization increased carbon flux to l-valine by 78% compared to wild-type, while proteomics confirmed reduced abundance of pyruvate-consuming enzymes like pyruvate dehydrogenase (PoxB, −8.9× mRNA) and lactate dehydrogenase (LldA, −4.4× protein) [2] [6].
Table 2: Key Enzymes in l-Valine Biosynthetic Pathway and Their Regulation in VWB-1
Enzyme | Gene | Reaction Catalyzed | Cofactors/Regulators | Regulation in VWB-1 |
---|---|---|---|---|
Acetohydroxyacid synthase | ilvBN | 2 Pyruvate → 2-Acetolactate + CO₂ | FAD, Mg²⁺, Val-inhibited | mRNA: +5.8× |
Acetohydroxyacid isomeroreductase | ilvC | 2-Acetolactate → 2,3-Dihydroxyisovalerate | NADPH, Mg²⁺ | Protein: +3.2× |
Dihydroxyacid dehydratase | ilvD | 2,3-Dihydroxyisovalerate → 2-Ketoisovalerate | Fe-S clusters | Protein: +4.1× |
Branched-chain aminotransferase | ilvE | 2-Ketoisovalerate + Glu → l-Val + 2-Ketoglutarate | Pyridoxal phosphate | Protein: +3.7× |
To minimize metabolic diversion, VWB-1 downregulates branched-chain amino acid (BCAA) competitors:
Concurrently, alanine synthesis was weakened via alr (alanine racemase; −3.8× protein), reducing pyruvate drainage. This multipronged attenuation increased valine yield from glucose by 41% while reducing isoleucine/leucine byproducts to <0.5 g·L⁻¹ [5] [6].
Table 3: Flux Redistribution in VWB-1 vs. Wild-Type C. glutamicum
Metabolic Pathway | Key Gene(s) | Flux Change in VWB-1 | Physiological Impact |
---|---|---|---|
l-Valine synthesis | ilvBN, ilvC, ilvD, ilvE | +78% | Increased target output |
l-Leucine synthesis | leuB | −67% | Reduced carbon diversion |
l-Isoleucine synthesis | ilvA | −72% | Conserved pyruvate/threonine |
Alanine synthesis | alr | −63% | Pyruvate channeling to valine |
The branched-chain amino acid exporter BrnFE is upregulated 8.9-fold in VWB-1 at the mRNA level. This two-component permease belongs to the Lrp regulon and exhibits high specificity for valine, leucine, and isoleucine. BrnFE’s overexpression achieves three critical functions:
In VWB-1, BrnFE overexpression increased valine secretion efficiency by 3.2-fold, accounting for 92% of total export activity. This contrasts with E. coli’s YgaZH transporter, which requires Lrp activation and is inhibited by leucine [2] [6].
Table 4: BCAA Transport Systems in Microbial Production Strains
Transporter | Organism | Specificity | Regulator | Kinetic Parameters |
---|---|---|---|---|
BrnFE | C. glutamicum | Val > Ile > Leu | Lrp-activated | Km (Val): 8.5 mM; Vmax: 12 nmol/min/mg |
YgaZH | E. coli | Leu > Ile > Val | Lrp-activated, Leu-inhibited | Km (Val): 22 mM; Vmax: 8 nmol/min/mg |
BrnQ | C. glutamicum | Import only | Lrp-repressed | Km (Val): 0.4 mM |
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